molecular formula C12H18N2O3S B6974302 1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone

1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone

Cat. No.: B6974302
M. Wt: 270.35 g/mol
InChI Key: ZMMMHNSNGCCNDI-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone is a synthetic organic compound that features a piperidine ring, a thiazole ring, and a hydroxyethoxy group

Preparation Methods

The synthesis of 1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the piperidine derivative with ethylene oxide or a similar reagent under controlled conditions.

    Formation of the thiazole ring: This can be accomplished by reacting the intermediate with thioamides or other sulfur-containing reagents.

    Coupling of the piperidine and thiazole rings: The final step involves the coupling of the two rings through an appropriate linker, often using reagents such as acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or infectious diseases.

    Biology: It can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or bioactivity.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyethoxy group can facilitate binding through hydrogen bonding, while

Properties

IUPAC Name

1-[3-(2-hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-4-5-17-10-2-1-3-14(8-10)12(16)6-11-7-13-9-18-11/h7,9-10,15H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMMHNSNGCCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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